

# P-388 Cell Line: Culture and Cytotoxicity Testing

## Application Notes

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### Compound of Interest

Compound Name: *Epicorynoxidine*

Cat. No.: *B1163479*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the culture of the P-388 murine leukemia cell line and its application in cytotoxicity testing. The P-388 cell line, derived from a lymphoid neoplasm in a DBA/2 mouse, is a widely utilized model in cancer research and for the preliminary screening of potential anti-cancer compounds.<sup>[1]</sup> Its rapid proliferation and high sensitivity to chemotherapeutic agents make it a valuable tool for evaluating the efficacy of novel drug candidates.<sup>[1]</sup>

## Cell Line Characteristics

Characteristic	Description	Source
Organism	Mus musculus (Mouse)	<sup>[1]</sup>
Tissue	Lymphoid neoplasm	<sup>[1]</sup>
Cell Type	Lymphoblast-like	
Growth Properties	Suspension	<sup>[1]</sup>
Doubling Time	Approximately 11-17 hours	
Biosafety Level	1	

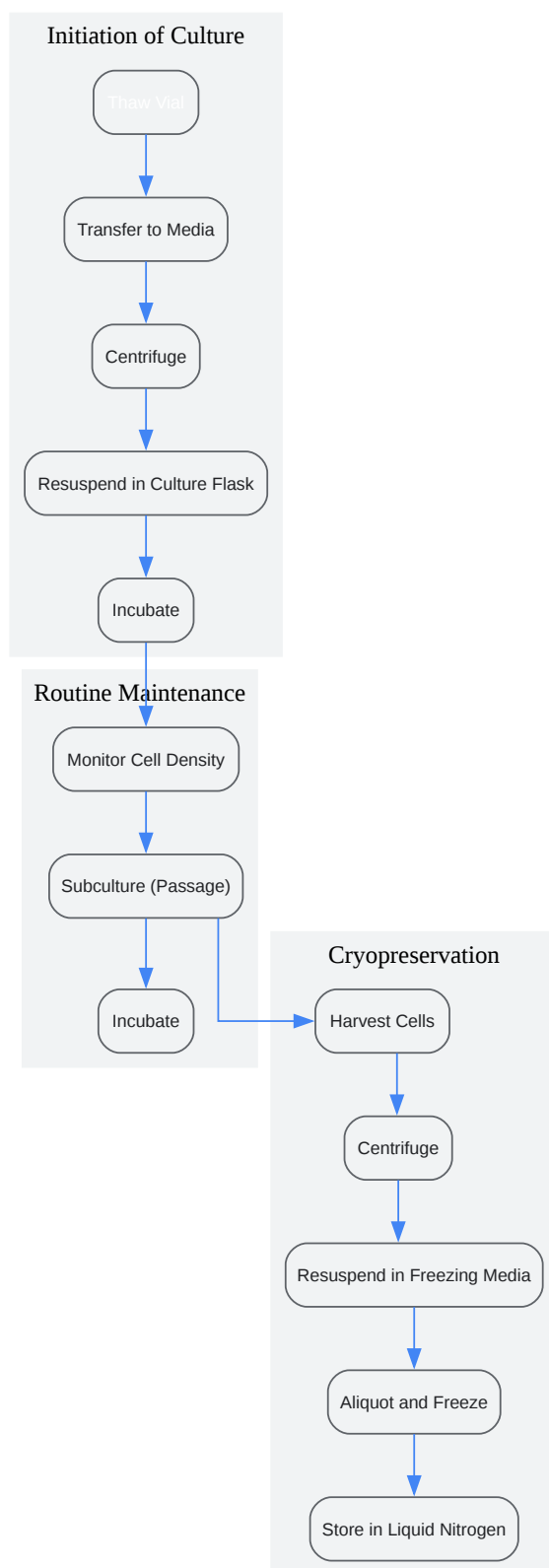
## General Culture Recommendations

P-388 cells are grown in suspension and require specific media and supplements for optimal growth. It is crucial to maintain aseptic technique throughout all cell culture procedures to prevent contamination.

Parameter	Recommendation	Source
Base Medium	RPMI-1640 Medium or DMEM	
Supplements	10% Fetal Bovine Serum (FBS) or Horse Serum	
Incubation Temperature	37°C	
CO <sub>2</sub> Concentration	5%	
Subculture Density	Split culture when cell density reaches 8 x 10 <sup>5</sup> cells/mL. Seed new flasks at 1 x 10 <sup>5</sup> cells/mL.	

## Experimental Protocols

### I. P-388 Cell Line Culture Workflow



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Caption: Workflow for P-388 cell line culture from thawing to routine maintenance and cryopreservation.

## A. Protocol for Thawing Cryopreserved P-388 Cells

- Preparation: Pre-warm complete growth medium (RPMI-1640 with 10% FBS) to 37°C in a water bath.
- Thawing: Quickly thaw the cryovial of P-388 cells in a 37°C water bath until a small amount of ice remains.[\[1\]](#)
- Decontamination: Wipe the outside of the vial with 70% ethanol.
- Transfer: Under sterile conditions, transfer the cell suspension from the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifugation: Centrifuge the cell suspension at 125 x g for 5-7 minutes to pellet the cells.
- Resuspension: Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
- Culture: Transfer the cell suspension to a T-25 or T-75 culture flask, depending on the desired cell density.
- Incubation: Incubate the flask at 37°C in a humidified incubator with 5% CO<sub>2</sub>.

## B. Protocol for Subculturing (Passaging) P-388 Cells

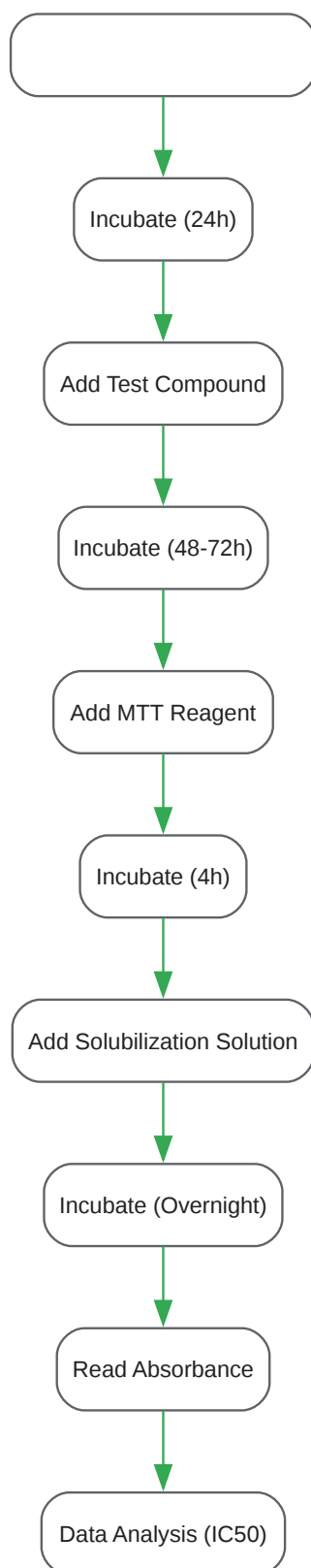
- Monitoring: Monitor the cell density daily using a hemocytometer or an automated cell counter.
- Passaging Point: When the cell density approaches  $8 \times 10^5$  cells/mL, it is time to subculture.
- Dilution: Calculate the volume of cell suspension needed to seed a new flask at a density of  $1 \times 10^5$  cells/mL.
- Transfer: Under sterile conditions, transfer the calculated volume of cell suspension to a new culture flask containing the appropriate amount of pre-warmed complete growth medium.

- Incubation: Return the new flask to the incubator at 37°C and 5% CO<sub>2</sub>.

## C. Protocol for Cryopreservation of P-388 Cells

- Harvesting: Transfer the cell suspension to a 15 mL conical tube.
  - Centrifugation: Centrifuge at 125 x g for 5-7 minutes to pellet the cells.
  - Resuspension: Discard the supernatant and resuspend the cell pellet in cold cryopreservation medium (e.g., 90% FBS, 10% DMSO) at a concentration of 1-2 x 10<sup>6</sup> cells/mL.
  - Aliquoting: Dispense 1 mL of the cell suspension into each cryovial.
  - Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
  - Long-term Storage: Transfer the cryovials to a liquid nitrogen freezer for long-term storage.
- [\[2\]](#)[\[3\]](#)[\[4\]](#)

## II. Cytotoxicity Testing Workflow using MTT Assay



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Caption: General workflow for a cytotoxicity assay using the MTT method with P-388 cells.

## A. Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.<sup>[5][6][7]</sup>

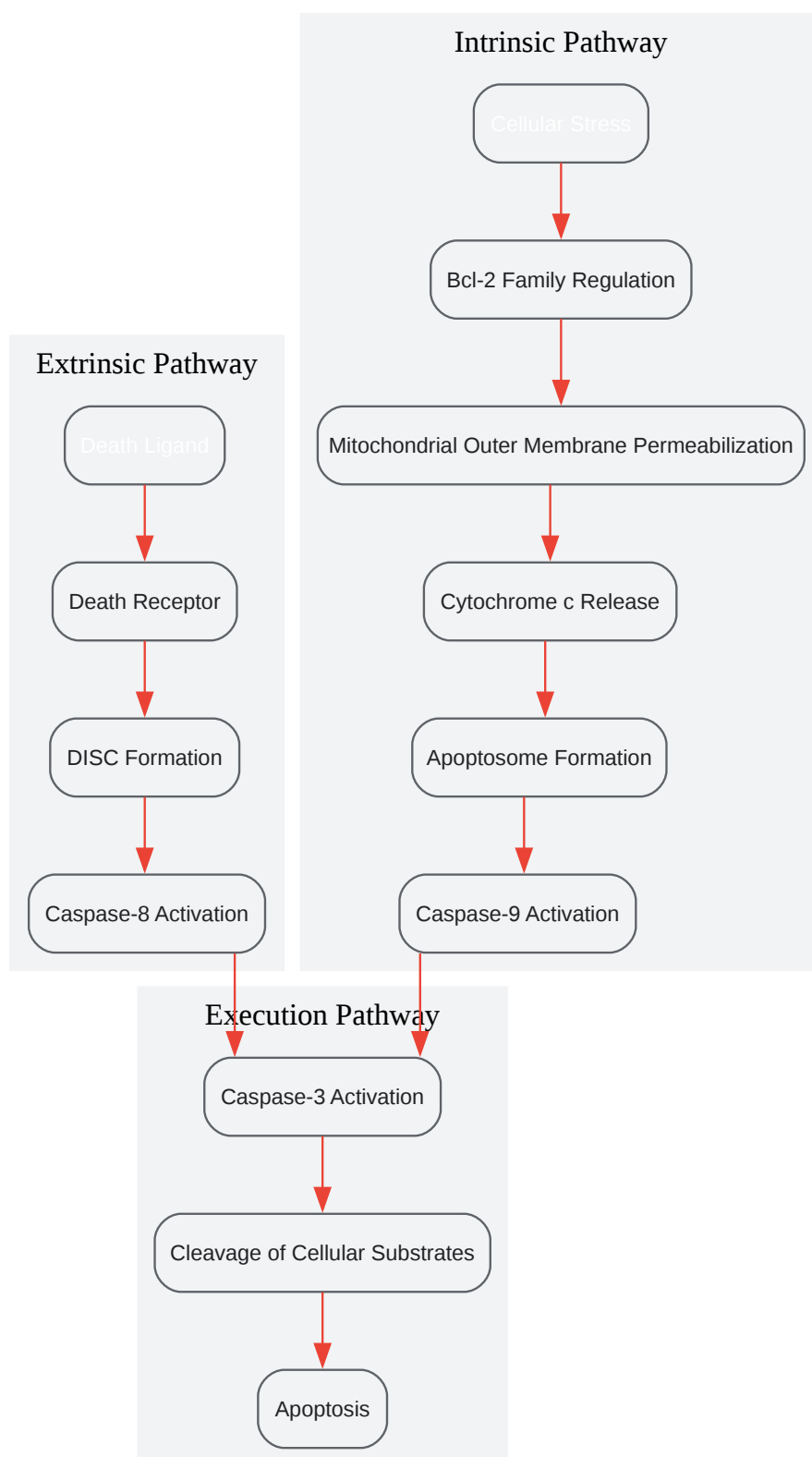
- Cell Seeding:
  - Harvest P-388 cells in the logarithmic growth phase.
  - Determine the cell density and viability using a hemocytometer and trypan blue exclusion.
  - Seed the cells into a 96-well flat-bottom plate at a density of  $1 \times 10^4$  to  $5 \times 10^4$  cells/well in 100  $\mu$ L of complete growth medium.
  - Include wells with medium only as a blank control.
- Compound Treatment:
  - After 24 hours of incubation to allow for cell recovery and adherence, prepare serial dilutions of the test compound.
  - Add 100  $\mu$ L of the diluted compound to the respective wells. Include a vehicle control (the solvent used to dissolve the compound).
- Incubation:
  - Incubate the plate for 48 to 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Addition:
  - Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
  - Add 20  $\mu$ L of the MTT stock solution to each well.
  - Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization:

- Add 100  $\mu$ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
- Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
- Absorbance Measurement:
  - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the absorbance of the blank wells from all other readings.
  - Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
  - Plot the percentage of viability against the compound concentration and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).<sup>[8][9]</sup>

### III. Apoptotic Signaling Pathway

Cytotoxic compounds often induce cell death through the activation of apoptotic pathways. Understanding these pathways is crucial for interpreting cytotoxicity data.





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Caption: A simplified overview of the extrinsic and intrinsic apoptotic signaling pathways leading to apoptosis.

## Data Presentation

### Example IC50 Values of Cytotoxic Agents against P-388 Cells

The following table provides a summary of reported 50% inhibitory concentration (IC50) values for various compounds tested against the P-388 cell line. These values can serve as a reference for cytotoxicity studies.

Compound	IC50 (µM)	Reference
Doxorubicin	0.02 - 0.1	Generic Range
Cisplatin	0.5 - 2.0	Generic Range
Etoposide	0.1 - 0.5	Generic Range
Vincristine	0.005 - 0.02	Generic Range
Paclitaxel	0.002 - 0.01	Generic Range
Portimine A	0.0027	<a href="#">[10]</a>

Note: IC50 values can vary depending on the specific experimental conditions, including cell passage number, incubation time, and the specific assay used. It is recommended to include a known positive control in each experiment for comparison.[\[8\]](#)

## References

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